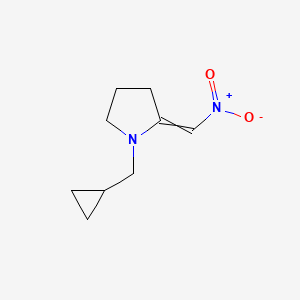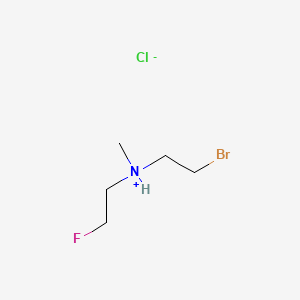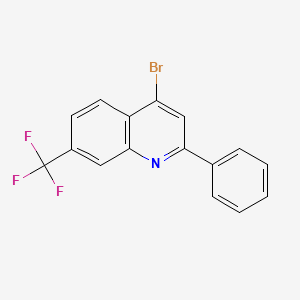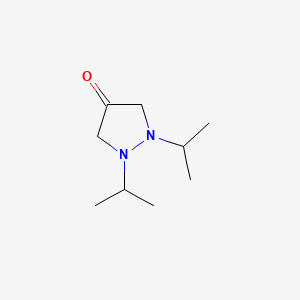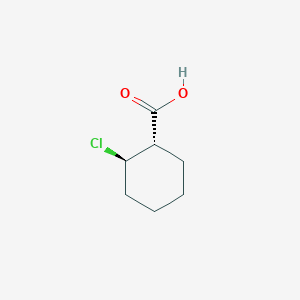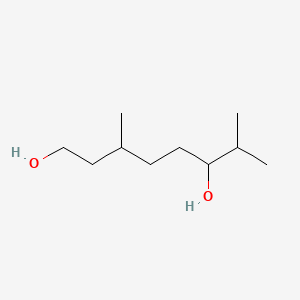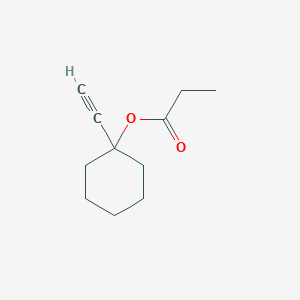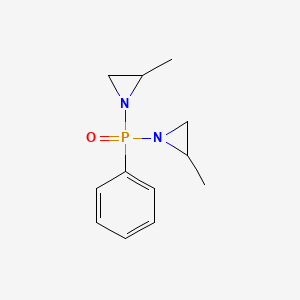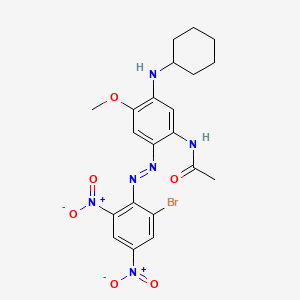
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(cyclohexylamino)-4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(cyclohexylamino)-4-methoxyphenyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromo-dinitrophenyl group, an azo linkage, and a cyclohexylamino group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(cyclohexylamino)-4-methoxyphenyl)- typically involves multiple steps, including the formation of the azo linkage and the introduction of the bromo-dinitrophenyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(cyclohexylamino)-4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(cyclohexylamino)-4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(cyclohexylamino)-4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and enzymes, thereby modulating their activity. The azo linkage and bromo-dinitrophenyl group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2-bromo-4,6-dinitrophenyl)azo)-N-ethylnaphthalen-1-amine
- N-[[6-[(2-Bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin]-7-yl]acetamide
Uniqueness
Compared to similar compounds, Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(cyclohexylamino)-4-methoxyphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexylamino group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
51897-36-0 |
|---|---|
Fórmula molecular |
C21H23BrN6O6 |
Peso molecular |
535.3 g/mol |
Nombre IUPAC |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(cyclohexylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C21H23BrN6O6/c1-12(29)23-16-10-18(24-13-6-4-3-5-7-13)20(34-2)11-17(16)25-26-21-15(22)8-14(27(30)31)9-19(21)28(32)33/h8-11,13,24H,3-7H2,1-2H3,(H,23,29) |
Clave InChI |
FWONGACSRLTSCT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




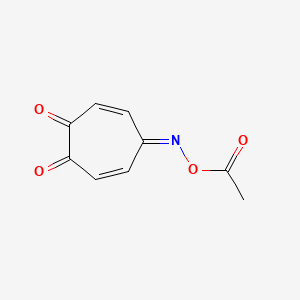
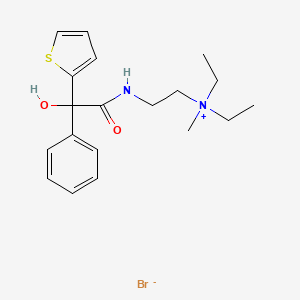
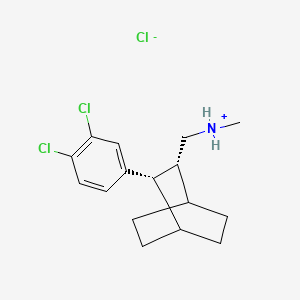
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13755886.png)
